3-Aminocyclobutanol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, including 3-aminocyclobutanols, often involves stereoselective synthesis methods and photochemical routes. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, highlighting the importance of stereocontrolled methodologies in obtaining high yields of desired cyclobutane derivatives (Izquierdo et al., 2005). Additionally, photochemical routes have been utilized for the synthesis of 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the utility of [2 + 2]-photocycloaddition reactions in achieving complex cyclobutane structures (Chang et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, which confers high rigidity to the molecules both in solution and in the gas phase. NMR structural studies and DFT theoretical calculations support these findings (Izquierdo et al., 2005).
Chemical Reactions and Properties
Cyclobutane derivatives participate in various chemical reactions, including Norrish II and Norrish I cleavage, Yang cyclization, and reactions with electrophilic reagents. These reactions highlight the reactivity of cyclobutane derivatives and their potential for further chemical modifications (Griesbeck & Heckroth, 2002).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, such as their rigid structure and conformation, are influenced by their molecular structure. The presence of the cyclobutane ring as a structure-promoting unit plays a significant role in determining these properties (Izquierdo et al., 2005).
Chemical Properties Analysis
Cyclobutane derivatives exhibit a variety of chemical properties, including reactivity towards electrophilic reagents and participation in cycloaddition reactions. These properties are crucial for the synthesis of complex cyclobutane-based structures and for their applications in medicinal chemistry and other fields (Brand et al., 2003).
Scientific Research Applications
Modular Synthon for Medicinal Chemistry : The hydrochloride salt of α-aminocyclobutanone protected as its dimethyl acetal has been prepared as a modular synthon for convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).
Synthesis of cis/trans-1,3-Disubstituted Cyclobutanols : A two-step procedure has been described to access 3-alkoxycyclobutanones from chloroacetyl chloride, which can be converted into various cis or trans-1,3-disubstituted aminocyclobutanols and cyclobutanediols (Calad et al., 2011).
Facile Construction of Novel Heterocyclic Compounds : 3-Oxobutanoates bearing trifluoro or trichloro substituents and trifluoro containing 1,3-diketones facilitated the synthesis of novel heterocyclic compounds via a three-component, one-pot protocol (Rajkumar et al., 2015).
Imaging with Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) is a synthetic amino acid analog PET radiotracer undergoing clinical trials for the evaluation of prostate and other cancers. It has shown uptake patterns in organs based on amino acid transport and metabolism (Schuster et al., 2014).
Detection of Recurrent Prostate Carcinoma : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid has been used in PET/CT imaging to detect recurrent prostate carcinoma. Its diagnostic performance was compared with indium 111 ((111)In)-capromab pendetide in a study (Schuster et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-aminocyclobutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMSHCRPQCZRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219019-22-3, 1205037-95-1, 1036260-25-9 | |
Record name | 3-aminocyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-aminocyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-aminocyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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